molecular formula C20H36N2O5S B13720855 N-(Acetyl-d3)-S-(2-carboxyethyl)-L-cysteine Bis(dicyclohexylamine) Salt

N-(Acetyl-d3)-S-(2-carboxyethyl)-L-cysteine Bis(dicyclohexylamine) Salt

Cat. No.: B13720855
M. Wt: 419.6 g/mol
InChI Key: JWBQVRCTEZUDHA-ZATAZOTDSA-N
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Description

N-(Acetyl-d3)-S-(2-carboxyethyl)-L-cysteine Bis(dicyclohexylamine) Salt is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it particularly useful in research applications that require isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Acetyl-d3)-S-(2-carboxyethyl)-L-cysteine Bis(dicyclohexylamine) Salt typically involves multiple steps, starting with the preparation of the deuterated acetyl group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the successful incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in scientific research.

Chemical Reactions Analysis

Types of Reactions

N-(Acetyl-d3)-S-(2-carboxyethyl)-L-cysteine Bis(dicyclohexylamine) Salt undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Ammonia, hydroxide ions

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

N-(Acetyl-d3)-S-(2-carboxyethyl)-L-cysteine Bis(dicyclohexylamine) Salt has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in isotopic labeling studies to trace chemical pathways and reaction mechanisms.

    Biology: Employed in metabolic studies to understand the role of specific compounds in biological systems.

    Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in medical imaging.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(Acetyl-d3)-S-(2-carboxyethyl)-L-cysteine Bis(dicyclohexylamine) Salt involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can alter the rate of chemical reactions, providing insights into reaction mechanisms and the role of hydrogen atoms in biological processes.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-L-cysteine: A non-deuterated version of the compound, commonly used as a dietary supplement and in medical treatments.

    S-(2-carboxyethyl)-L-cysteine: Another related compound with similar chemical properties but lacking the acetyl and deuterium groups.

Uniqueness

N-(Acetyl-d3)-S-(2-carboxyethyl)-L-cysteine Bis(dicyclohexylamine) Salt is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications requiring isotopic labeling. This makes it particularly valuable in studies involving reaction mechanisms and metabolic pathways.

Properties

Molecular Formula

C20H36N2O5S

Molecular Weight

419.6 g/mol

IUPAC Name

(2R)-3-(2-carboxyethylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid;N-cyclohexylcyclohexanamine

InChI

InChI=1S/C12H23N.C8H13NO5S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(10)9-6(8(13)14)4-15-3-2-7(11)12/h11-13H,1-10H2;6H,2-4H2,1H3,(H,9,10)(H,11,12)(H,13,14)/t;6-/m.0/s1/i;1D3

InChI Key

JWBQVRCTEZUDHA-ZATAZOTDSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N[C@@H](CSCCC(=O)O)C(=O)O.C1CCC(CC1)NC2CCCCC2

Canonical SMILES

CC(=O)NC(CSCCC(=O)O)C(=O)O.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

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